6-Fluoroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoroisoquinoline and its derivatives involves complex chemical reactions, highlighting the versatility of fluoroisoquinoline compounds in chemical synthesis. For instance, a straightforward procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which utilizes directed ortho-lithiation reactions. This intermediate plays a critical role in various transformations, demonstrating the adaptability of fluoroisoquinoline in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018). Additionally, the synthesis of 6-fluoroquinoline derivatives has shown significant antiplasmodial activity, underscoring the potential of these compounds in medicinal chemistry (Hochegger et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of fluorine-substituted isoquinolines reveals the impact of fluorine atoms on the molecular configuration and intermolecular interactions. Such studies are crucial for understanding the packing features associated with organic fluorine in crystal engineering (Choudhury & Row, 2006).
Chemical Reactions and Properties
6-Fluoroisoquinoline participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecular structures. For example, the cycloaddition reactions of isoquinolinium salts with 3-nitrochromenes offer a diastereoselective synthetic procedure for functionalized fluorene derivatives, highlighting the chemical versatility of 6-Fluoroisoquinoline compounds (Fang & Yan, 2013).
Scientific Research Applications
6-Fluoroisoquinoline derivatives have been explored for their biological activity, with some showing pharmacological similarities to papaverine, a drug used to treat spasms in blood vessels and other smooth muscles (Belsten & Dyke, 1968).
Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, associated with Alzheimer's disease, indicating its potential use in neuroimaging and diagnosis (Collier et al., 2017); (Lohith et al., 2018).
6-Fluoroisoquinoline-based compounds, like 6-fluoroquinolones, have been extensively studied for their antimicrobial properties, particularly against gram-negative bacilli and cocci, and have been used in treatments for systemic infections (Wolfson & Hooper, 1985); (Koga et al., 1980).
Modifications of 6-fluoroquinoline structures have demonstrated antiplasmodial activity, showcasing potential for malaria treatment (Hochegger et al., 2019).
Some 6-fluoroisoquinoline compounds have shown antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Elhemely et al., 2022).
6-Fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its cytotoxicity and anti-cancer reactivity, as well as its immunomodulatory properties, indicating its potential in immunotherapy and cancer treatment (Jantová et al., 2018).
Novel fluorophores based on 6-fluoroisoquinoline have been developed for fluorescence studies and show potential for use in biochemical assays (Singh & Singh, 2007).
The pharmacokinetics and pharmacodynamics of 6-fluoroquinolones have been extensively studied, highlighting their potential for use in both human and veterinary medicine (Nix & Schentag, 1988).
Safety And Hazards
Future Directions
Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique bioactivities . They are important components of pharmaceuticals and materials, and thus, their study and development are expected to continue in the future .
properties
IUPAC Name |
6-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJCJZVQMDEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619526 | |
Record name | 6-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinoline | |
CAS RN |
1075-11-2 | |
Record name | 6-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.